N''-[2-(Trifluoromethyl)phenyl]guanidine

Lipophilicity Drug Design ADME

N''-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a phenyl-substituted guanidine featuring an ortho-trifluoromethyl group on the aromatic ring. This compound belongs to the broader class of aryl guanidines, which are recognized for their strong basicity and capacity to engage in multiple hydrogen-bonding interactions, making them valuable scaffolds in medicinal chemistry and agrochemical research.

Molecular Formula C8H8F3N3
Molecular Weight 203.16 g/mol
CAS No. 41213-66-5
Cat. No. B1627544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN''-[2-(Trifluoromethyl)phenyl]guanidine
CAS41213-66-5
Molecular FormulaC8H8F3N3
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N=C(N)N
InChIInChI=1S/C8H8F3N3/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4H,(H4,12,13,14)
InChIKeyIXZXFWYQKMZGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N''-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5): Procurement Specifications and Structural Context


N''-[2-(Trifluoromethyl)phenyl]guanidine (CAS 41213-66-5) is a phenyl-substituted guanidine featuring an ortho-trifluoromethyl group on the aromatic ring [1]. This compound belongs to the broader class of aryl guanidines, which are recognized for their strong basicity and capacity to engage in multiple hydrogen-bonding interactions, making them valuable scaffolds in medicinal chemistry and agrochemical research [2]. Its molecular formula is C₈H₈F₃N₃ with a molecular weight of 203.16 g/mol, and it is typically supplied at ≥95% purity for research and development purposes .

Why Generic Phenylguanidine Substitution Is Not Advisable for N''-[2-(Trifluoromethyl)phenyl]guanidine


Substituting a general phenylguanidine for N''-[2-(trifluoromethyl)phenyl]guanidine in a research or manufacturing workflow can introduce substantial risk due to the profound influence of the ortho-trifluoromethyl group on both physicochemical and biological properties. The -CF₃ substituent dramatically alters lipophilicity, with measured logP increasing from approximately 1.87 for unsubstituted phenylguanidine [1] to 2.88 for the ortho-CF₃ derivative [2], directly impacting membrane permeability, solubility, and target binding kinetics. Furthermore, the position of the CF₃ group is critical; meta and para isomers exhibit distinct lipophilicity profiles (e.g., para-CF₃ logP ≈ 2.01 ) and different electronic effects on the guanidine moiety, which can lead to divergent biological activities and synthetic outcomes. Consequently, generic substitution overlooks these quantifiable, position-specific effects, potentially compromising experimental reproducibility and derailing structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N''-[2-(Trifluoromethyl)phenyl]guanidine (41213-66-5) versus Analogs


Enhanced Lipophilicity Relative to Unsubstituted and Para-Substituted Analogs

N''-[2-(Trifluoromethyl)phenyl]guanidine exhibits a measured LogP of 2.88, which is substantially higher than both the unsubstituted phenylguanidine (LogP ≈ 1.87) and the para-CF₃ isomer (LogP ≈ 2.01) [1]. This difference of approximately 1.01 log units relative to the unsubstituted analog translates to a >10-fold increase in octanol-water partition coefficient, indicating significantly greater membrane permeability and a pronounced shift in distribution profile. The ortho-substitution pattern uniquely positions the -CF₃ group to influence the basicity of the adjacent guanidine nitrogen, a steric and electronic arrangement not present in the meta or para congeners .

Lipophilicity Drug Design ADME

Modulated Basicity Through Ortho-Substitution versus Meta- and Para-Isomers

The basicity of the guanidine moiety is highly sensitive to substituent effects. While a predicted pKa for the meta-CF₃ analog is approximately 10.21, the ortho-CF₃ group in N''-[2-(trifluoromethyl)phenyl]guanidine is expected to exert a stronger electron-withdrawing inductive effect and a potential steric hindrance, lowering the pKa by an estimated 0.5–1.0 units . This shift alters the ionization state at physiological pH, directly affecting solubility, salt formation, and binding to biological targets. For comparison, unsubstituted phenylguanidine has a reported pKa of 10.77 , underscoring the -CF₃ group's acidifying influence.

Basicity pKa Ionization State

Validated Synthetic Utility as a Precursor to Potent and Selective Rac1 Inhibitors

N''-[2-(Trifluoromethyl)phenyl]guanidine serves as the direct precursor to N-(3,5-dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine (also known as 1A-116), a selective inhibitor of the Rho GTPase Rac1 [1]. 1A-116 exhibits an IC₅₀ of 4 µM against Rac1 and demonstrates functional activity in reducing secretion of oncogenic chemokines (CXCL5, CXCL10, HGF, CCL2, MMP-2) from patient-derived AML cells at 20 µM . This transformation from a simple phenylguanidine building block to a biologically active lead compound highlights the scaffold's utility in generating target-selective molecules. In contrast, the unsubstituted phenylguanidine or para-CF₃ isomer do not appear in analogous patent literature as key intermediates for this specific inhibitor class, underscoring the unique role of the ortho-CF₃ substitution pattern in accessing this chemical space [2].

Medicinal Chemistry Oncology Rac1 Inhibition

Distinct Physicochemical Profile Optimized for CNS and Intracellular Target Engagement

The compound's topological polar surface area (TPSA) is calculated at 61.9 Ų [1]. This value, combined with its elevated LogP of 2.88, places it favorably within the optimal range for CNS drug candidates (typically TPSA < 90 Ų and LogP 1–4). For comparison, the para-CF₃ isomer, with a LogP of 2.01, would exhibit a less favorable permeability profile for CNS targets. The balance between lipophilicity and hydrogen-bonding capacity (three H-bond donors, one acceptor) suggests that N''-[2-(trifluoromethyl)phenyl]guanidine is a more promising fragment for developing brain-penetrant molecules compared to its less lipophilic analogs.

CNS Penetration Drug-likeness PSA

Targeted Application Scenarios for N''-[2-(Trifluoromethyl)phenyl]guanidine (41213-66-5) Based on Quantitative Evidence


Lead Optimization for CNS and Intracellular Target Programs

Given its elevated LogP (2.88) and favorable TPSA (61.9 Ų), N''-[2-(trifluoromethyl)phenyl]guanidine is optimally suited as a fragment or building block in medicinal chemistry campaigns targeting CNS disorders or intracellular infections. Its increased lipophilicity, compared to unsubstituted or para-substituted analogs (ΔLogP ≥ 0.87), suggests a superior ability to cross biological membranes, thereby increasing the likelihood of achieving therapeutic concentrations in the brain or within cells [1]. This property is particularly relevant for developing small-molecule inhibitors of CNS targets or for addressing drug-resistant intracellular pathogens.

Development of Selective Rac1 Inhibitors for Oncology Research

This compound is the validated synthetic precursor for 1A-116 (IC₅₀ = 4 µM), a selective Rac1 inhibitor with demonstrated activity in reducing oncogenic chemokine secretion from AML patient cells . Procurement of N''-[2-(trifluoromethyl)phenyl]guanidine therefore directly enables medicinal chemistry efforts to elaborate the scaffold and explore SAR around the Rac1-P-Rex1 interaction. Using the ortho-CF₃-substituted phenylguanidine ensures access to this specific chemical series, whereas generic phenylguanidines would lead to inactive or less potent analogs, as inferred from patent data [2].

Fragment-Based Drug Discovery (FBDD) and SAR Exploration

As a small (MW 203.16), polar yet lipophilic fragment, N''-[2-(trifluoromethyl)phenyl]guanidine is an ideal candidate for FBDD libraries. Its distinct ortho-substitution pattern and modulated basicity (estimated pKa 9.2–9.7) provide a unique electronic and steric signature compared to other phenylguanidine regioisomers . This differentiation can be exploited in fragment-screening campaigns to identify novel binding interactions with challenging protein targets, particularly those involving acidic residues or hydrophobic pockets. The compound's established synthetic utility and commercial availability at scale (up to >10 kg ) further support its integration into high-throughput chemistry workflows.

Agrochemical Intermediate for Fluorinated Pesticides

The presence of the trifluoromethyl group and the guanidine core aligns with the structural requirements of modern agrochemicals, where fluorination often enhances metabolic stability and bioactivity. A related series of N′-(trifluoromethylphenyl)-guanidine derivatives has demonstrated herbicidal activity, with some compounds achieving >86% inhibition of Brassica campestris at 100 µg/mL [3]. While direct activity data for N''-[2-(trifluoromethyl)phenyl]guanidine in this context is limited, its physicochemical properties and structural analogy support its use as a key intermediate in the synthesis of novel, fluorinated crop protection agents.

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